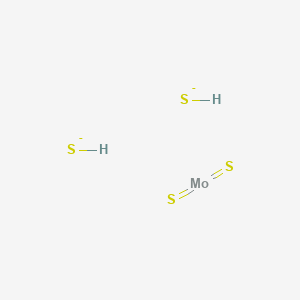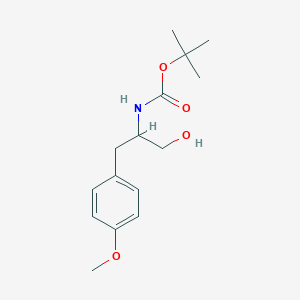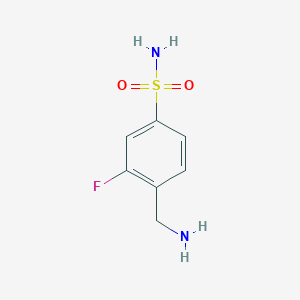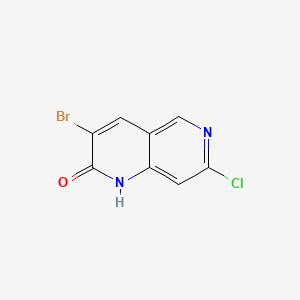
bis(sulfanylidene)molybdenum;sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(sulfanylidene)molybdenum;sulfanide: is a chemical compound with the molecular formula H₈MoS₄. It is also known by other names such as tiomolibdic acid and dihydrogen (tetrasulfidomolybdate) . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(sulfanylidene)molybdenum;sulfanide typically involves the reaction of molybdenum compounds with sulfur sources under controlled conditions. One common method is the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at elevated temperatures. This reaction produces molybdenum disulfide (MoS₂), which can further react with additional sulfur to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process requires precise control of temperature and pressure to ensure the desired product’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of sulfur atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of sulfur atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum oxides, while reduction reactions can yield molybdenum sulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(sulfanylidene)molybdenum;sulfanide is used as a precursor for synthesizing other molybdenum compounds. It is also employed in catalytic processes and as a reagent in various organic and inorganic reactions .
Biology: It is studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is investigated for its potential use in treating diseases related to copper metabolism. Its ability to chelate copper ions makes it a candidate for treating conditions such as Wilson’s disease .
Industry: Industrially, the compound is used in the production of lubricants, catalysts, and other materials. Its unique properties make it valuable in various industrial applications, including the manufacturing of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of bis(sulfanylidene)molybdenum;sulfanide involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. This chelation process is crucial for its therapeutic effects, particularly in conditions related to metal ion imbalance .
Vergleich Mit ähnlichen Verbindungen
Molybdenum disulfide (MoS₂): A related compound with similar sulfur content but different structural properties.
Ammonium tetrathiomolybdate: Another molybdenum-sulfur compound with distinct applications and properties.
Uniqueness: Bis(sulfanylidene)molybdenum;sulfanide is unique due to its specific molecular structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
H2MoS4-2 |
|---|---|
Molekulargewicht |
226.2 g/mol |
IUPAC-Name |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChI-Schlüssel |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
Kanonische SMILES |
[SH-].[SH-].S=[Mo]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)


![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)




![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)




